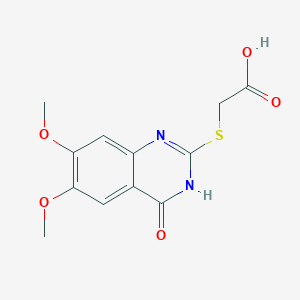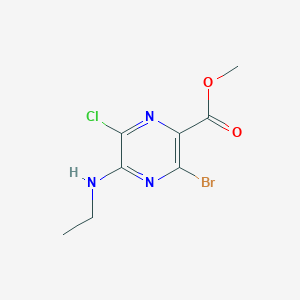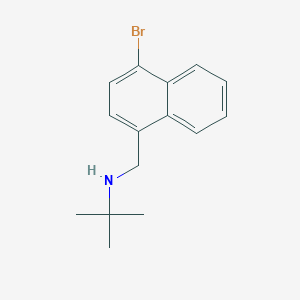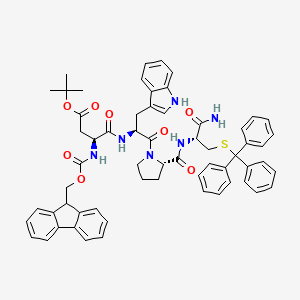
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and acetophenones.
Condensation Reaction: The key step involves a condensation reaction between the benzaldehyde and acetophenone derivatives in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the flavonoid core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve high yields and purity. Advanced techniques, such as continuous flow reactors and automated synthesis platforms, may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms, such as dihydroflavonoids.
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, reflux conditions.
Substitution: Bromine in acetic acid, room temperature.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids and related reduced compounds.
Substitution: Halogenated or nitrated flavonoid derivatives.
科学研究应用
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases, such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals, nutraceuticals, and cosmetic formulations.
作用机制
The mechanism of action of 3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Antimicrobial Action: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
相似化合物的比较
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities and structural features.
Naringenin: A flavonoid with similar chemical reactivity and potential therapeutic applications.
Uniqueness
3-Methyl-8-(2-methylprop-1-en-1-yl)-2-phenyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and isopropenyl groups contribute to its enhanced stability and reactivity compared to other flavonoids.
属性
CAS 编号 |
92573-12-1 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
3-methyl-8-(2-methylprop-1-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H18O2/c1-13(2)12-16-10-7-11-17-18(21)14(3)19(22-20(16)17)15-8-5-4-6-9-15/h4-12H,1-3H3 |
InChI 键 |
WGDCJQKYEUBILW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C=CC=C2C1=O)C=C(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)


![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)


![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)
